2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate
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Overview
Description
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C22H17N3O4Br
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of aniline derivatives with acylating agents to form the anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl moiety. Finally, the compound is esterified with 4-bromophenyl 4-methylbenzoate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate is unique due to its specific functional groups and the presence of a bromine atom, which can be exploited for further chemical modifications. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
881471-15-4 |
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Molecular Formula |
C23H18BrN3O4 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H18BrN3O4/c1-15-7-9-16(10-8-15)23(30)31-20-12-11-18(24)13-17(20)14-25-27-22(29)21(28)26-19-5-3-2-4-6-19/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
SHSCBBVCMMDTQE-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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